![molecular formula C20H22N4O4 B2941806 Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate CAS No. 863614-54-4](/img/structure/B2941806.png)

Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

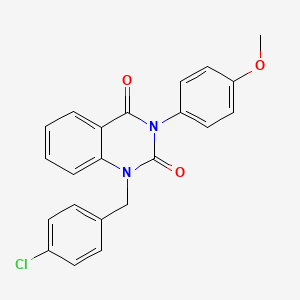

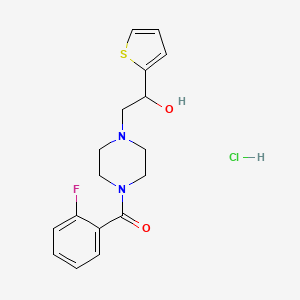

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved various steps and different reagents, indicating a complex synthesis process .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, mass spectra, and X-Ray diffraction . These techniques provide detailed information about the atomic and molecular structure of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various analytical techniques. For instance, NMR and mass spectra can provide information about the chemical transformations that the compound undergoes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR and mass spectra can provide information about the chemical structure and molecular weight of the compound .Scientific Research Applications

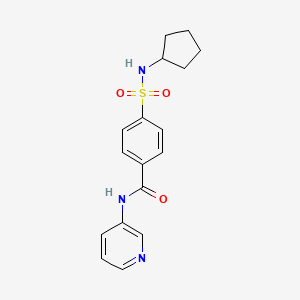

Neuroprotective Applications

This compound has shown potential as a neuroprotective agent. It may help in the treatment of neurodegenerative diseases by restoring neuronal function and structure. This is particularly relevant for conditions such as Alzheimer’s disease, Huntington’s disease, and Parkinson’s disease. The compound’s derivatives have been evaluated for their neuroprotective and anti-neuroinflammatory properties, showing promising results in reducing the expression of stress markers and apoptosis markers in neuronal cells .

Anti-neuroinflammatory Properties

Inflammation in the nervous system can lead to or exacerbate neurodegenerative diseases. The compound’s derivatives have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells. This suggests a potential application in reducing neuroinflammation associated with various neurological disorders .

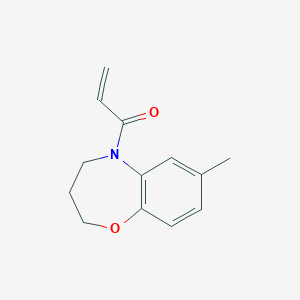

Anticancer Drug Development

The structural diversity of compounds like Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate allows for their use in anticancer drug development. They have been investigated for their effects on cancer cell proliferation and apoptosis, particularly in the context of kinesin-5 inhibitors, which are involved in the separation of genetic material during mitosis .

Antimicrobial Activity

The compound and its derivatives have been studied for their antimicrobial activity. This includes potential applications in treating bacterial infections, where the compound’s mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Antiviral Activity

Given the ongoing need for new antiviral agents, this compound’s derivatives have been explored for their potential to inhibit viral replication. This could be particularly useful in the development of treatments for emerging viral infections .

Antioxidant Properties

Oxidative stress is implicated in many diseases, and antioxidants can mitigate this damage. The compound’s derivatives have shown antioxidant activity, which could be beneficial in preventing or treating conditions caused by oxidative stress .

Synthesis of Analog Compounds

This compound is used in the synthesis of analogs of other pharmacologically active molecules. For example, it has been used in the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound’s derivatives to understand their interaction with biological targets. This is crucial for drug design and development, as it helps predict the efficacy and potential side effects of new drugs .

Mechanism of Action

Target of action

Many bioactive aromatic compounds containing the indole nucleus have been found in important synthetic drug molecules. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The interaction of these compounds with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

These compounds can affect a variety of biochemical pathways. For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Result of action

The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action. For example, some compounds have shown neuroprotective and anti-inflammatory properties .

properties

IUPAC Name |

ethyl 1-(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-3-28-20(27)13-7-6-9-23(12-13)19(26)15-11-14-17(22(15)2)21-16-8-4-5-10-24(16)18(14)25/h4-5,8,10-11,13H,3,6-7,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQPEHPYLKTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-{6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carbonyl}piperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)

![N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)

![[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride](/img/structure/B2941729.png)

![2-Chloro-N-[(3,4-dimethylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2941733.png)

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)

![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)

![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2941744.png)